4-Methyl-6-(piperazin-1-yl)nicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-methyl-6-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5H2,1H3 |
InChI Key |
OAOAHFDAFKFCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCNCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to 4-Methyl-6-(piperazin-1-yl)nicotinonitrile
The construction of the this compound scaffold can be approached through various synthetic strategies. These methods are designed to efficiently assemble the substituted pyridine (B92270) core and introduce the key functional groups.
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the C-N bond between the pyridine ring and the piperazine (B1678402) moiety. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.
This primary disconnection leads to two key synthons: a piperazine nucleophile and an electrophilic pyridine ring. The corresponding real-world starting materials would be 1-methylpiperazine (B117243) and a 6-halo-4-methylnicotinonitrile, most commonly 6-chloro-4-methylnicotinonitrile (B1590304), due to its reactivity and accessibility.
Further disconnection of the 6-chloro-4-methylnicotinonitrile precursor can be envisioned through various pathways for pyridine ring synthesis, such as the Guareschi-Thorpe condensation or other multi-component strategies, which would involve simpler acyclic precursors.
Multi-Component Reaction (MCR) Approaches to the Nicotinonitrile Core
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not extensively documented, the synthesis of the nicotinonitrile core can be achieved through such methods. researchgate.net
One plausible MCR approach for a related nicotinonitrile structure involves the condensation of an enaminoketone, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) source. For the target molecule, a hypothetical MCR could involve the reaction of an appropriately substituted enamine, malononitrile, and ammonia (B1221849) or an ammonium salt to construct the 4-methyl-nicotinonitrile framework.
A general representation of a multi-component synthesis of a nicotinonitrile derivative is presented below:
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |
| β-enaminone | Malononitrile | Ammonium Acetate | Reflux in Ethanol | Substituted Nicotinonitrile |
This table illustrates a typical setup for a multi-component reaction to form a nicotinonitrile core. The specific starting materials would need to be selected to yield the 4-methyl substitution pattern.
Optimization of Reaction Conditions for Yield and Selectivity
The key step in the most direct synthesis of this compound is the nucleophilic aromatic substitution of a 6-halonicotinonitrile with 1-methylpiperazine. The optimization of this reaction is crucial for achieving high yield and purity. Several factors can be tuned, including the choice of solvent, base, and temperature.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). The presence of a base is often required to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, or to scavenge the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine.
A representative optimization table for a similar SNAr reaction is shown below:
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 12 | 75 |
| 2 | Acetonitrile | K₂CO₃ | Reflux | 18 | 68 |
| 3 | DMSO | Et₃N | 100 | 8 | 82 |
| 4 | NMP | DBU | 120 | 6 | 85 |
This is a representative table based on general knowledge of SNAr reactions on pyridine rings.
Microwave-Assisted Synthesis Techniques for Expedited Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. The synthesis of piperazinyl-substituted nicotinonitriles is well-suited for this technology. researchgate.net
The application of microwave irradiation to the SNAr reaction between 6-chloro-4-methylnicotinonitrile and 1-methylpiperazine can dramatically reduce the reaction time from hours to minutes. This is attributed to the efficient and uniform heating of the reaction mixture, which can overcome the activation energy barrier more effectively.
A comparative study of conventional versus microwave-assisted synthesis for a related compound demonstrated a significant rate enhancement. researchgate.net
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 100 | 10 h | 78 |
| Microwave Irradiation | 120 | 15 min | 92 |
This table is illustrative of the typical improvements seen with microwave-assisted synthesis for similar reactions. researchgate.net
Derivatization and Structural Modification Strategies for Analogues of this compound
The development of analogues of this compound is essential for exploring its chemical space and potential applications. Structural modifications can be targeted at various positions of the molecule, with the nicotinonitrile pyridine ring being a prime site for derivatization.
Modifications on the Nicotinonitrile Pyridine Ring System
The pyridine ring of this compound possesses several sites amenable to further functionalization. The electronic nature of the ring, influenced by the electron-donating piperazine group and the electron-withdrawing nitrile group, will direct the regioselectivity of these reactions.
Electrophilic aromatic substitution (SEAr) reactions, such as nitration or halogenation, are generally difficult on pyridine rings unless activated. However, the strong activating effect of the piperazine group at the 6-position may direct electrophiles to the 5-position. The conditions for such reactions would need to be carefully controlled to avoid reaction on the more nucleophilic piperazine ring.
Alternatively, lithiation of the pyridine ring followed by quenching with an electrophile is a powerful method for introducing substituents. The position of lithiation would be directed by the existing substituents.
Another strategy involves the chemical transformation of the nitrile group. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up a wide range of possibilities for further derivatization through amide coupling or other well-established reactions.
A summary of potential derivatization reactions on the pyridine ring is provided below:
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-methyl-6-(piperazin-1-yl)nicotinonitrile |
| Halogenation | NBS/Br₂ | 5-Bromo-4-methyl-6-(piperazin-1-yl)nicotinonitrile |
| Hydrolysis of Nitrile | H₂O⁺/Heat | 4-Methyl-6-(piperazin-1-yl)nicotinamide |
| Reduction of Nitrile | H₂/Raney Ni | (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine |
Substituent Variations on the Piperazine Nitrogen Atoms
The secondary amine of the piperazine ring in this compound is a prime target for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. Standard N-alkylation and N-arylation reactions are commonly employed for this purpose.
N-Alkylation: This can be achieved through nucleophilic substitution reactions with various alkyl halides or sulfonates. Reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for introducing diverse alkyl groups. mdpi.com For instance, reaction with formaldehyde (B43269) in the presence of sodium triacetoxyborohydride (B8407120) would yield the N-methyl derivative.
N-Arylation: The introduction of aryl or heteroaryl substituents on the piperazine nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple the piperazine with aryl halides or triflates. mdpi.comnih.gov Alternatively, the Ullmann condensation (a copper-catalyzed reaction) or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes can be employed. mdpi.comnih.gov
N-Acylation: Acyl groups can be readily introduced by reacting the piperazine nitrogen with acyl chlorides or acid anhydrides under basic conditions. This transformation converts the basic secondary amine into a neutral amide, which can significantly alter the molecule's properties.
These derivatization strategies enable the synthesis of a large library of analogues from the parent compound. The choice of substituent can be guided by structure-activity relationship (SAR) studies to optimize for a specific application. nih.gov
| Reaction Type | Reagents/Catalysts | Substituent Introduced | Key Features |
|---|---|---|---|
| N-Alkylation (Nucleophilic Substitution) | Alkyl Halides (e.g., CH₃I, BnBr) | Alkyl, Benzyl | Straightforward, wide availability of reagents. |
| N-Alkylation (Reductive Amination) | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Alkyls | Mild conditions, broad functional group tolerance. mdpi.com |
| N-Arylation (Buchwald-Hartwig) | Aryl Halides, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand | Aryl, Heteroaryl | High efficiency, broad scope for aryl groups. nih.gov |
| N-Arylation (SNAr) | Electron-deficient (Hetero)arenes | Electron-poor Aryls | Does not require a metal catalyst. mdpi.com |
| N-Acylation | Acyl Chlorides, Acid Anhydrides | Acyl | Forms a stable amide bond, removes basicity. |
Synthesis of Fused Heterocyclic Systems Incorporating the Core Moiety
The nicotinonitrile core of this compound is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The nitrile group and the adjacent pyridine ring atoms provide the necessary functionality for various cyclization reactions.
One common strategy involves the reaction of the nitrile group with binucleophiles to construct a new ring. For example, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines. researchgate.net Similarly, reaction with reagents like hydroxylamine (B1172632) or guanidine (B92328) can yield fused isoxazole (B147169) or pyrimidine (B1678525) rings, respectively.
The Thorpe-Ziegler cyclization is another powerful method, where an intramolecular reaction involving the nitrile group and a suitably positioned active methylene group can be used to form a new carbocyclic or heterocyclic ring. researchgate.net Furthermore, the pyridine ring itself can participate in annulation reactions. For instance, functionalization of the methyl group at position 4 could be followed by a cyclization reaction to build a new ring fused to the pyridine core.
These synthetic routes allow for the transformation of the relatively simple bicyclic structure of this compound into more rigid and structurally complex polycyclic systems, which is a common strategy in drug discovery to explore new chemical space. researchgate.netnih.gov
| Starting Moiety | Reagent(s) | Resulting Fused System | Reaction Type |
|---|---|---|---|
| 3-Cyano-2-pyridone | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization researchgate.net |
| Nicotinonitrile Derivative | Ethyl Bromoacetate, then NaOMe | Furo[2,3-b]pyridine | Alkylation and Thorpe-Ziegler Cyclization researchgate.net |
| Dinitrile Precursor | - | Dihydropyrimidine | Dimerization/Rearrangement researchgate.net |
| Aminopyridine | Aromatic Aldehyde, Dioxopiperidine | Fused researchgate.netresearchgate.netNaphthyridine | Three-Component Reaction nih.gov |
| 2-Aminothiazole | Dialkyl Acetylenedicarboxylate | Pyrimido[2,1-b]thiazine | Condensation/Cyclization mdpi.com |
Conjugation Strategies for Hybrid Molecules
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, are an important area of research. The this compound scaffold can be readily conjugated to other molecules, primarily through its piperazine N-H group, to create novel hybrid structures.
The piperazine ring acts as a versatile and popular linker in drug design. nih.gov Conjugation can be achieved through several reliable chemical reactions:
Amide Bond Formation: The piperazine amine can be coupled with a carboxylic acid on another molecule using standard peptide coupling reagents (e.g., HATU, EDCI) to form a stable amide linkage.
Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea or thiourea-linked hybrids, respectively.
Click Chemistry: The piperazine nitrogen can be functionalized with an alkyne or azide (B81097) group, enabling its conjugation to a complementary-functionalized molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This approach is known for its high efficiency and orthogonality.
These strategies have been used to link piperazine-containing fragments to a wide range of molecular entities, including natural products, steroids, and other heterocyclic systems, to create conjugates with potentially synergistic or novel biological activities. nih.gov
| Linkage Type | Functional Groups Reacted | Key Reagents | Example Application |
|---|---|---|---|
| Amide | Amine + Carboxylic Acid | EDCI, HOBt, HATU | Coupling to amino acid or peptide fragments. |
| Urea | Amine + Isocyanate | - | Formation of stable, neutral linkers. nih.gov |
| Thiourea | Amine + Isothiocyanate | - | Linking to various pharmacophores. |
| 1,2,3-Triazole (Click Chemistry) | Alkyne + Azide | Cu(I) Catalyst | Conjugation to complex molecules like nitroimidazoles. nih.gov |
| Secondary Amine | Amine + Alkyl Halide | Base | Linking via an alkyl spacer to scaffolds like coumarin (B35378). mdpi.com |
Pharmacological Activities and Molecular Mechanisms of Action
Antimicrobial Spectrum and Efficacy Investigations:
Antifungal and Antiprotozoal Activities
There is no specific data detailing the antifungal or antiprotozoal activities of 4-Methyl-6-(piperazin-1-yl)nicotinonitrile. However, the piperazine (B1678402) and nicotinonitrile moieties are common in compounds investigated for these properties.
Antifungal Potential: Derivatives containing a piperazine ring have been synthesized and screened for antifungal activity against a range of fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many showing significant antifungal properties researchgate.net. Similarly, compounds with a 4-methyl group, such as 4-methyl-6-alkyl-α-pyrones, have demonstrated efficacy against various pathogenic fungi, inhibiting mycelial growth at low concentrations nih.gov. For instance, certain N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activity against cucumber downy mildew (CDM) mdpi.com.
Antiprotozoal Potential: The piperazine scaffold is a key component in many compounds developed for antiprotozoal applications. For example, derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone were synthesized and showed promising in vitro activity against Entamoeba histolytica and the chloroquine-sensitive strain of Plasmodium falciparum nih.govebi.ac.uk. Six compounds from this series exhibited IC50 values (0.14-1.26μM) lower than the standard drug metronidazole against E. histolytica nih.govebi.ac.uk. The antimalarial drug Dihydroartemisinin-piperaquine also features the piperazine moiety nih.gov. Aminosteroids isolated from Pachysandra terminalis have shown potent antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum mdpi.com.
Antitubercular and Antimycobacterial Potency
Direct studies on the antitubercular activity of this compound have not been reported. However, research on related structures highlights the potential of its constituent scaffolds in combating Mycobacterium tuberculosis.
The nicotinonitrile and piperazine moieties are recognized as important pharmacophores in the development of antitubercular agents. A study on nicotinonitrile-substituted s-triazine analogs identified them as a potential starting point for new lead compounds against M. tuberculosis H37Rv nih.gov. Furthermore, a series of 1,8-naphthyridine-3-carbonitrile analogues containing a piperazine ring were evaluated for antimycobacterial activity. The compound 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL, equivalent to the standard drug ethambutol nih.gov.
Other research has shown that linking a piperazine moiety to different heterocyclic systems can yield potent anti-tubercular agents. For instance, certain 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives displayed excellent activity against M. tuberculosis, with MIC values as low as 1.56 μg/mL nih.gov. Additionally, hybrids of 4-methyl-coumarin have been found to be active against multiple strains of mycobacteria, including multidrug-resistant strains mdpi.com.
| Related Compound Class | Target Organism | Notable Activity (MIC) | Reference |
| Nicotinonitrile s-triazine analogs | M. tuberculosis H37Rv | Identified as potential lead compounds | nih.gov |
| Piperazinyl-phenanthridines | M. tuberculosis H37Rv | 1.56 μg/mL | nih.gov |
| Piperazinyl-naphthyridine-carbonitriles | M. tuberculosis H37Rv | 6.25 μg/mL | nih.gov |
| 4-Methyl-coumarin hybrids | M. tuberculosis H37Rv | 0.625 μg/mL | mdpi.com |
Anti-inflammatory Mechanisms and Cytokine Modulation
No studies have been published on the anti-inflammatory or cytokine-modulating effects of this compound. However, the piperazine scaffold is present in molecules known to possess anti-inflammatory properties. One such derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was shown to reduce the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in a carrageenan-induced pleurisy model in mice nih.gov. This suggests that compounds containing the piperazine moiety may interfere with key inflammatory signaling pathways.
Antioxidant Activity and Reactive Oxygen Species Scavenging Pathways
The antioxidant potential of this compound has not been directly evaluated. The piperazine nucleus, however, is a common feature in many compounds synthesized and tested for antioxidant activity asianpubs.orgresearchgate.net.
Studies on various 1-aryl/aralkyl piperazine derivatives have demonstrated their ability to scavenge free radicals in assays such as the DPPH (2,2'-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) methods nih.govresearchgate.net. The antioxidant capacity of these compounds is often influenced by other substitutions on the molecule. For example, the presence of a hydroxyl group on an attached aryl ring was found to be essential for potent antioxidant properties in one series of piperazine derivatives nih.gov. While these findings point to the potential of piperazine-containing molecules to act as antioxidants, the specific contribution of the nicotinonitrile and 4-methyl-pyridine portions of the target compound remains uninvestigated.
Neuropharmacological Modulations
There is no available research on the neuropharmacological effects of this compound. The following sections discuss the known roles of its core structures in enzyme inhibition and receptor antagonism.
Enzyme Inhibition (e.g., Acetylcholinesterase)
The piperazine ring is a key structural element in several known inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease nih.gov. Various hybrid molecules incorporating a piperazine moiety have been synthesized and shown to inhibit AChE. For instance, dihydrofuran-piperazine hybrid compounds have been identified as active AChE inhibitors, with some showing IC50 values in the low micromolar range researchgate.net. Coumarin-piperazine ligands are also known to act as acetylcholinesterase inhibitors nih.gov. These findings suggest that the piperazine scaffold can be effectively utilized in the design of enzyme inhibitors, although the activity of this compound itself in this context is unknown.
| Related Compound Class | Enzyme Target | Reported Activity (IC50) | Reference |
| Dihydrofuran-piperazine hybrids | Acetylcholinesterase (AChE) | 1.17 µM (most active compound) | researchgate.net |
| Piperazine-dithiocarbamates | Acetylcholinesterase (AChE) | Selective inhibition observed | semanticscholar.org |
Receptor Antagonism (e.g., A2A Adenosine Receptor, NK-1 Receptor)
There is no literature available describing the activity of this compound as an antagonist for the A2A adenosine or NK-1 receptors.
A2A Adenosine Receptor: Antagonists of the A2A adenosine receptor are of interest for treating conditions like Parkinson's disease wikipedia.orgmanchester.ac.uk. Various heterocyclic scaffolds have been employed to develop potent and selective A2A antagonists, but research specifically linking the nicotinonitrile-piperazine combination to this receptor is absent from current literature mdpi.com.
NK-1 Receptor: Neurokinin-1 (NK-1) receptor antagonists are used as antiemetics and have potential applications in treating depression and other disorders wikipedia.orgnih.govyoutube.com. The development of NK-1 antagonists has involved diverse chemical structures, including those with a piperidine ring, which is structurally related to piperazine wikipedia.org. However, no studies have implicated this compound or closely related structures in NK-1 receptor antagonism.
Investigation of Other Biological Activities (e.g., Bronchodilator, Anti-ulcer)
While the primary pharmacological activities of many nicotinonitrile derivatives have been extensively studied, research into other potential therapeutic applications of compounds like this compound is an ongoing area of investigation. The nicotinonitrile scaffold is recognized as a versatile pharmacophore, and its derivatives have been explored for a wide range of biological effects. ekb.eg
Bronchodilator Activity:
Anti-ulcer Activity:
The investigation of pyridine (B92270) derivatives for anti-ulcer properties has been a subject of interest. For instance, certain arylthiomethyl-pyridine compounds have demonstrated gastroprotective effects against ethanol-induced gastric lesions. researchgate.net These studies highlight the potential of the pyridine ring system in the development of anti-ulcer agents. At present, there is a lack of specific published research focusing on the anti-ulcer activity of this compound.
Other Investigated Activities:
The broader class of nicotinonitrile and piperazine-containing compounds has been evaluated for a variety of other biological activities, as detailed in the table below. These studies, while not specific to this compound, provide a basis for understanding the potential therapeutic avenues for this class of compounds.
| Biological Activity | Compound Class/Derivative | Key Findings |
| Antiproliferative Activity | Substituted Nicotinamides | Certain derivatives have shown selective activity against human liver and colon cancer cell lines with low cytotoxicity to non-tumor cells. acs.org |
| PARP-1 Inhibition | Substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | Potent inhibition of PARP-1 and proliferation of BRCA-1 deficient cancer cells was observed. researchgate.net |
| Tubulin Polymerization Inhibition | Benzofuran derivatives | Some benzofuran derivatives with anticancer activity have been found to target microtubules. mdpi.com |
| Acetylcholinesterase Inhibition | Nicotinonitrile hybrids | Certain compounds have demonstrated inhibitory strength towards the acetylcholinesterase enzyme. ekb.eg |
Structure Activity Relationship Sar Elucidation
Correlation of Nicotinonitrile Ring Substitutions with Biological Potency
The substituted nicotinonitrile (3-cyanopyridine) ring is a recognized pharmacophore present in numerous biologically active compounds and approved drugs. ekb.egresearchgate.net Its electronic properties and substitution pattern are pivotal for target interaction.
The methyl group at the 4-position of the nicotinonitrile ring plays a significant role in defining the molecule's interaction with its biological target. While direct studies on 4-Methyl-6-(piperazin-1-yl)nicotinonitrile are limited, research on analogous 4-substituted pyridine (B92270) derivatives provides valuable insights. The introduction of a small alkyl group, such as methyl, at this position can influence the compound's activity in several ways:
Steric Effects: The methyl group can provide a critical steric anchor, orienting the molecule within a binding pocket to achieve optimal interactions. For instance, in certain kinase inhibitors, substituents at the 4-position of a pyridine ring are crucial for fitting into hydrophobic pockets adjacent to the ATP-binding site.
Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the pyridine ring. This modification can enhance or alter hydrogen bonding capabilities and π-stacking interactions with amino acid residues in the target protein.
Conformational Rigidity: The presence of the methyl group can restrict the rotation of adjacent substituents, thereby locking the molecule into a more biologically active conformation.
In a series of 4,6-diaryl-3-cyanopyridin-2-ones, the nature of the substituent at the C-4 position was shown to be a determinant for anti-inflammatory activity, highlighting the sensitivity of this position to structural changes. ekb.eg
The nitrile (cyano) group is a unique functional group that has become increasingly important in drug design. nih.gov Its distinct physicochemical properties contribute significantly to the biological profile of this compound.
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a potent hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., backbone N-H groups or side chains of serine, threonine, or lysine) in a receptor's active site. nih.gov
Dipolar Interactions: The nitrile group possesses a strong dipole moment, enabling it to participate in favorable dipole-dipole or dipole-induced dipole interactions within the binding pocket.
Metabolic Stability: The cyano group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.gov
Covalent Interactions: In some specific cases, the nitrile group can act as a reversible covalent warhead, forming a bond with nucleophilic residues like serine or cysteine in an enzyme's active site, leading to potent inhibition. nih.gov
Studies on various nicotinonitrile-based compounds have demonstrated that the cyano group is often essential for their observed biological activity, including antioxidant and anticancer effects. ekb.egnih.gov Its replacement with other groups typically leads to a significant loss of potency, confirming its role as a key pharmacophoric feature.
The 6-position of the nicotinonitrile ring is a key vector for modification, directly attaching the piperazine (B1678402) moiety to the core scaffold. The nature of the atom linking the piperazine ring and the presence of other substituents at this position can drastically alter the compound's biological activity. In broader studies of nicotinonitrile derivatives, substitution at the 6-position with various aryl groups has been shown to influence activity against different targets. For example, compounds bearing a 6-(4-chlorophenyl) group or a 6-(4-nitrophenyl) group exhibited potent acetylcholinesterase inhibitory activity. ekb.eg This indicates that the 6-position is a critical site for establishing interactions with subsidiary binding pockets, and the electronic nature of the substituent (e.g., electron-withdrawing groups like chloro and nitro) can be a key determinant of potency.
| Compound Series | Substituent at C-6 | Observed Biological Activity | Reference |
| Nicotinonitrile Derivatives | 4-Chlorophenyl | Potent Acetylcholinesterase Inhibition | ekb.eg |
| Nicotinonitrile Derivatives | 4-Nitrophenyl | High Acetylcholinesterase Inhibition | ekb.eg |
| Nicotinonitrile Derivatives | p-Bromophenyl | Activity against Gram-negative bacteria | ekb.eg |
Contribution of Piperazine Ring Substituents to SAR
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and act as a linker to orient pharmacophoric groups. mdpi.commdpi.com
In this compound, the distal nitrogen of the piperazine ring is unsubstituted. However, in many related drug candidates, this position is derivatized to modulate activity. SAR studies on analogous series consistently show that the nature of the N-substituent is a primary determinant of potency and selectivity. nih.govnih.gov
Electronic Effects: Attaching electron-withdrawing groups (e.g., acyl or certain heteroaryl groups) can decrease the basicity of the distal nitrogen. This can be advantageous if a charged species is not desired for cell penetration or if the nitrogen needs to act as a hydrogen bond acceptor rather than a donor. Conversely, electron-donating alkyl groups increase basicity, which can be crucial for forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target protein.
Steric Effects: The size and shape of the N-substituent are critical. Bulky groups can provide additional van der Waals or hydrophobic interactions, significantly enhancing binding affinity. However, excessively large groups may cause steric hindrance, preventing the ligand from fitting into the binding site. SAR studies on arylpiperazine derivatives often reveal a preference for specific substitution patterns on the aryl ring (e.g., ortho- or meta-substitution) to achieve optimal target engagement. mdpi.compolyu.edu.hk For example, in one series, ortho-substituted phenyl groups on the piperazine led to stronger cytotoxic activities. mdpi.com
| Piperazine N-Substituent | General Effect on Potency | Rationale | Reference |
| Small Alkyl (e.g., Methyl) | Variable | Increases basicity; may fit into small hydrophobic pockets. | nih.gov |
| Benzyl | Moderate | Introduces aromatic ring for potential π-stacking. | nih.gov |
| Phenyl / Substituted Phenyl | Often Potent | Allows for extensive hydrophobic and electronic tuning. Ortho-substituents can be critical. | mdpi.comfrontiersin.org |
| Acyl | Variable | Reduces basicity; acts as hydrogen bond acceptor. | nih.gov |
The piperazine ring typically exists in a stable chair conformation. nih.govnih.gov This conformational preference is important for positioning the N-substituents in either axial or equatorial orientations, which can have a profound impact on binding.
Flexibility: The inherent flexibility of the piperazine ring allows it to adapt its conformation to fit the topology of a binding site. This adaptability can be crucial for achieving high-affinity binding.
Rigidity: While flexible, the chair conformation provides a degree of rigidity that helps to pre-organize the molecule for binding, reducing the entropic penalty upon interaction with the target. In some drug design strategies, the piperazine ring is incorporated into more rigid bicyclic systems to lock it into a specific bioactive conformation, which can lead to a significant increase in potency. mdpi.com Conformational analysis of piperazine derivatives has shown that the preference for axial or equatorial substitution can be crucial for mimicking the spatial orientation of endogenous ligands or other active compounds. nih.gov
The piperazine moiety serves as more than a simple linker; its conformational properties and the potential for substitution on its distal nitrogen are central to the SAR of this compound class, offering a versatile platform for fine-tuning pharmacological activity. nih.govnih.gov
Identification of Key Pharmacophoric Features for Specific Biological Targets
Without experimental data on the biological targets of this compound, the identification of its key pharmacophoric features remains theoretical. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, potential pharmacophoric elements could include:
The Piperazine Ring: This group can act as a hydrogen bond acceptor at both nitrogen atoms and can exist in a protonated state, allowing for ionic interactions. The conformational flexibility of the piperazine ring can also be crucial for optimal binding to a target.
The Nicotinonitrile Moiety: The pyridine ring is an aromatic system capable of engaging in π-π stacking and hydrophobic interactions. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The nitrile group is a polar feature that can also participate in hydrogen bonding.
The Methyl Group: The methyl group at the 4-position of the nicotinonitrile ring can influence the molecule's electronics and sterics, potentially affecting its binding affinity and selectivity for a target.
To definitively identify the key pharmacophoric features, one would need to screen this compound against a panel of biological targets and then perform SAR studies to understand how modifications to each of these features affect its activity.
Optimization Strategies Based on SAR Insights for Enhanced Potency and Selectivity
Optimization strategies for any compound are directly derived from SAR data. As no such data exists for this compound, the following are general strategies that medicinal chemists might employ in a hypothetical optimization campaign:
Modification of the Piperazine Ring: Substituents could be introduced at the N4-position of the piperazine ring to probe for additional binding interactions. The nature of these substituents (e.g., alkyl, aryl, acyl) would be varied to modulate properties like lipophilicity, polarity, and steric bulk.
Substitution on the Nicotinonitrile Ring: The effect of moving the methyl group to other positions on the ring or replacing it with other functional groups (e.g., halogens, methoxy groups) would be investigated to understand the steric and electronic requirements for activity.
Bioisosteric Replacement: The nitrile group could be replaced with other bioisosteres, such as a carboxamide or a tetrazole, to explore different hydrogen bonding patterns and metabolic stabilities.
These hypothetical optimization strategies would aim to enhance the compound's potency (the concentration required to produce a specific effect) and selectivity (its ability to interact with a specific target over others).
Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational chemistry and advanced molecular modeling of the compound “this compound” that would allow for a detailed article structured around the requested outline.
Extensive searches for studies involving this particular molecule in the context of molecular docking, quantum mechanics/molecular mechanics (QM/MM) calculations, molecular dynamics (MD) simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling did not yield any specific results. The existing research literature focuses on broader classes of related compounds, such as piperazine or nicotinonitrile derivatives, but does not provide the specific data required to populate the detailed subsections of the user's request for "this compound".
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific chemical compound. To do so would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.
Computational Chemistry and Advanced Molecular Modeling
De Novo Drug Design Approaches Utilizing the 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Scaffold
De novo drug design involves the computational construction of novel molecular structures tailored to fit the binding site of a specific biological target. The this compound scaffold is a compelling framework for these approaches due to the versatile chemistry of its components. The piperazine (B1678402) ring can be readily substituted, allowing for the exploration of various chemical vectors to engage with different pockets of a target protein, while the nicotinonitrile core provides a rigid anchor. ekb.egmdpi.com
Computational strategies begin by placing the core scaffold within the active site of a target, such as a kinase or receptor, identified through molecular docking. nih.gov Algorithms then "grow" new fragments or link existing ones onto the scaffold's reactive sites, primarily the secondary amine of the piperazine ring. Each newly generated molecule is evaluated in real-time for its steric and electronic complementarity to the binding site, and its predicted binding affinity is calculated. This iterative process can generate thousands of novel compounds optimized for high-affinity binding.
For instance, using this scaffold to target protein kinases—a family of enzymes for which nicotinonitrile derivatives have shown inhibitory activity—de novo design could explore additions to the piperazine nitrogen. ekb.eg These additions could be designed to form specific hydrogen bonds with the hinge region of the kinase or to occupy hydrophobic pockets, thereby enhancing potency and selectivity. The resulting virtual compounds represent novel chemical entities that can be prioritized for synthesis and biological testing.
Table 1: Hypothetical Results of a De Novo Design Study Based on the this compound Scaffold Targeting a Protein Kinase
| Novel Compound ID | Modification on Piperazine Ring | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| MPN-001 | -(C=O)-phenyl | Kinase A | -9.8 | Hydrogen bond with hinge residue; Pi-stacking with Phe |
| MPN-002 | -(CH₂)₂-indole | Kinase A | -10.5 | Hydrogen bond with hinge residue; Hydrophobic interaction |
| MPN-003 | -(SO₂)-thiophene | Kinase B | -9.2 | Bidentate hydrogen bond with Asp |
| MPN-004 | -Cyclopropylmethyl | Kinase A | -8.1 | Van der Waals interactions in hydrophobic pocket |
| MPN-005 | -(C=O)-NH-benzyl | Kinase B | -11.1 | Dual hydrogen bonds with hinge; Hydrophobic interactions |
Cheminformatics Analysis for Compound Library Design and Diversity
Cheminformatics provides the tools to design and analyze large collections of chemical compounds, known as libraries, to ensure they possess desirable properties and structural diversity. When building a library around the this compound scaffold, the primary goal is to systematically explore the surrounding chemical space to maximize the potential for discovering bioactive molecules. researchgate.net
The process begins with the in silico enumeration of a virtual library by attaching a wide range of chemical building blocks to the piperazine moiety of the core scaffold. This can result in a library containing thousands or even millions of virtual compounds. Subsequently, a suite of cheminformatics tools is employed to filter and refine this collection. Key analyses include the calculation of physicochemical properties to assess "drug-likeness." unipa.it These properties—such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors—are often evaluated against established guidelines like Lipinski's Rule of Five to filter out compounds with predicted poor pharmacokinetic profiles. nih.gov
Furthermore, diversity analysis is crucial to ensure the library is not redundant and covers a broad range of chemical shapes and functionalities. researchgate.net This is often achieved by calculating molecular fingerprints for each compound and using clustering algorithms to group structurally similar molecules. A diverse library is then constructed by selecting representative compounds from each cluster. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are also applied to flag molecules that may have liabilities, further refining the selection of candidates for synthesis. unipa.itnih.gov This multi-parameter optimization ensures that the final compound library is enriched with diverse, drug-like molecules with a higher probability of success in biological screening.
Table 2: Example Cheminformatics Profile of a Virtual Library Derived from the this compound Scaffold
| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) | Lipinski Violations |
| Scaffold | 229.29 | 1.85 | 1 | 4 | 55.98 | 0 |
| Lib-Cmpd-01 | 333.40 | 3.20 | 1 | 5 | 73.21 | 0 |
| Lib-Cmpd-02 | 410.51 | 4.15 | 1 | 6 | 85.45 | 0 |
| Lib-Cmpd-03 | 495.58 | 5.50 | 2 | 7 | 110.89 | 1 (LogP > 5) |
| Lib-Cmpd-04 | 359.42 | 2.90 | 2 | 5 | 95.34 | 0 |
| Lib-Cmpd-05 | 520.62 | 4.80 | 1 | 8 | 101.23 | 1 (MW > 500) |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile Derivatives
The inherent structural motifs of this compound suggest that its derivatives could interact with a wide array of biological targets. The nicotinonitrile core is a known pharmacophore found in drugs targeting various enzymes and receptors, while the piperazine (B1678402) ring is a common feature in ligands for central nervous system (CNS) receptors and kinases. researchgate.netebyu.edu.tr Future research should systematically explore the activity of derivatives against novel and emerging biological targets to unlock their full therapeutic potential.
Key areas for exploration include:
Kinase Inhibition: The nicotinonitrile scaffold is present in several approved kinase inhibitors, such as bosutinib (B1684425) and neratinib. researchgate.net Derivatives of this compound should be screened against a broad panel of kinases implicated in oncology and inflammatory diseases. Studies on related compounds have identified inhibitory activity against targets like Aurora kinases, PIM-1 kinase, VEGFR-2, and other tyrosine kinases. researchgate.netnih.gov A systematic investigation could reveal novel and potent inhibitors of kinases that are currently underexploited as drug targets.
Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are a growing class of therapeutics. The heterocyclic nature of the this compound scaffold makes it a candidate for designing inhibitors of these enzymes, an area that remains largely unexplored for this specific chemical class.
Receptor Modulation: The piperazine moiety is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. wikipedia.org Modifications of the piperazine ring could lead to the discovery of novel ligands with unique selectivity profiles for various GPCR subfamilies, potentially leading to new treatments for neurological and psychiatric disorders.
Enzyme Inhibition: Beyond kinases, related nicotinonitrile and piperazine compounds have shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease. researchgate.net Screening against other enzyme classes, such as phosphodiesterases or proteases, could yield novel therapeutic leads.
| Potential Target Class | Examples of Specific Targets | Therapeutic Area |
| Protein Kinases | Aurora Kinase, PIM-1 Kinase, VEGFR-2, Tyrosine Kinases researchgate.netnih.gov | Oncology, Inflammation |
| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors, Dopamine Receptors | Neurology, Psychiatry |
| Other Enzymes | Acetylcholinesterase, Phosphodiesterases | Neurodegenerative Diseases, Inflammation |
| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Oncology, Rare Genetic Diseases |
Design of Multi-Targeted and Hybrid Agents for Complex Diseases
The multifactorial nature of diseases like cancer, neurodegenerative disorders, and chronic inflammatory conditions often necessitates targeting multiple pathways simultaneously. The this compound scaffold is an ideal starting point for designing multi-targeted ligands or hybrid molecules that combine distinct pharmacophores.
Future design strategies could include:
Dual-Inhibitor Design: Research has already shown that nicotinonitrile derivatives can be engineered as dual inhibitors, for instance, targeting both Aurora kinase and tubulin polymerization. researchgate.net This principle can be extended to other target combinations. For example, a derivative could be designed to inhibit both a key signaling kinase (like PI3K) and a protein involved in angiogenesis (like VEGFR-2), offering a synergistic anti-cancer effect.
Hybrid Molecules: The piperazine ring provides a convenient linker point to attach another distinct pharmacophore. For instance, a nicotinonitrile-piperazine core could be linked to a coumarin (B35378) moiety, a scaffold known for its own diverse biological activities, including antioxidant and anti-inflammatory properties. researchgate.net Similarly, combining the scaffold with a molecule known to inhibit protein aggregation could be a strategy for neurodegenerative diseases.
Fragment-Based Linking: By treating the nicotinonitrile and piperazine moieties as distinct fragments, researchers can link them to other fragments known to bind to different targets. This approach can rationally design agents for complex diseases where hitting two specific targets is predicted to have a greater therapeutic benefit than hitting either one alone.
Application in Emerging Therapeutic Areas (e.g., Orphan Diseases, Antimicrobial Resistance)
The versatility of the this compound scaffold makes it a promising candidate for addressing unmet medical needs in emerging therapeutic areas.
Orphan and Neglected Diseases: Many orphan diseases are caused by dysregulation of specific kinases or enzymes. A library of this compound derivatives could be screened against targets relevant to rare genetic disorders. For instance, kinase inhibitors are being explored for conditions like cystic fibrosis and certain muscular dystrophies. Furthermore, in silico studies on related piperazine-indole hybrids with nicotinic acid have explored their potential against Trypanosoma brucei, the parasite causing sleeping sickness, a neglected tropical disease. nih.gov
Antimicrobial Resistance: The development of new antimicrobials is a global health priority. Piperazine and nicotinonitrile derivatives have independently shown promise as antibacterial and antifungal agents. doaj.org Some piperazine derivatives have demonstrated activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). doaj.org Future work should focus on synthesizing and testing derivatives of this compound against a panel of drug-resistant bacteria and fungi, and exploring their mechanisms of action, which could involve novel targets beyond those of existing antibiotics.
Development of Targeted Delivery Systems for Enhanced Bioavailability
While a compound may show high potency in vitro, its effectiveness in vivo is often limited by poor pharmacokinetic properties, such as low solubility and bioavailability. Modern drug delivery technologies can overcome these hurdles.
Nanoparticle Formulation: Encapsulating derivatives of this compound into nanoparticles can improve their solubility, protect them from premature metabolism, and control their release. wikipedia.org Polymeric nanoparticles, lipid nanoparticles, and mesoporous silica (B1680970) nanoparticles functionalized with piperazine have been successfully used to deliver other therapeutic agents. doaj.orgnih.gov
Targeted Nanocarriers: To increase efficacy and reduce off-target effects, nanoparticles can be decorated with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on diseased cells. nih.gov For example, piperazine-based compounds have been conjugated to human ferritin to create nanocages that deliver siRNA to cancer cells via the transferrin receptor. nih.govacs.org A similar strategy could be employed for nicotinonitrile derivatives. Given the scaffold's name, exploring targeting of the nicotinic acetylcholine (B1216132) receptor, which can be utilized for drug delivery to neural cells, presents an intriguing possibility. nih.govulster.ac.ukresearchgate.net
| Delivery System | Potential Advantage | Example Application |
| Polymeric Nanoparticles | Improved solubility, controlled release, potential for surface modification. | Sustained release of an anti-inflammatory derivative. |
| Lipid Nanoparticles (LNPs) | High drug loading capacity, effective for delivering nucleic acids and small molecules. | Delivery to immune cells for immunomodulatory applications. doaj.org |
| Ferritin Nanocages | Biocompatible, allows for specific targeting via receptor-mediated uptake. | Targeted delivery of a cytotoxic derivative to cancer cells. nih.govacs.org |
| Mesoporous Silica | High surface area for drug loading, tunable pore size for controlled release. | Localized delivery of an antimicrobial agent. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
The process of drug discovery and optimization can be significantly accelerated by integrating computational approaches like artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These tools can analyze vast datasets to predict the properties of novel compounds, guiding synthesis efforts toward molecules with the highest probability of success.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low predicted toxicity. researchgate.net
ADMET Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can predict these properties for virtual derivatives, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process. nih.govmdpi.com
Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen massive virtual libraries of derivatives against a structural model of a biological target to identify potential hits. mdpi.com This can dramatically reduce the time and cost compared to traditional high-throughput screening of physical compounds.
By leveraging these computational tools, the development pipeline for novel therapeutics based on the this compound scaffold can be made more efficient, cost-effective, and successful. researchgate.net
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Methyl-6-(piperazin-1-yl)nicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of nicotinonitrile derivatives often involves nucleophilic substitution or condensation reactions. For example:
- Chlorination Step : Reacting precursors like 2-amino-6-methylnicotinonitrile (CAS 84647-20-1) with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions (15 hours) yields chlorinated intermediates. This step requires careful control of stoichiometry and temperature to avoid side reactions .
- Piperazine Substitution : The chlorinated intermediate is reacted with piperazine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, CAS details in ) in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures (80–100°C). Optimization can be achieved using factorial design (e.g., varying molar ratios, solvent polarity, and reaction time) to maximize yield .
Q. Q2. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC-MS : For purity assessment, reverse-phase HPLC coupled with mass spectrometry (MS) is recommended. This method resolves impurities like unreacted precursors or byproducts (e.g., dealkylated derivatives) .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with key signals for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and nitrile group (C≡N stretching at ~2200 cm⁻¹ in IR) .
- X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction provides bond-length data and molecular conformation, critical for validating synthetic routes .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies in activity data (e.g., IC₅₀ values) often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assay Protocols : Use validated reference standards (e.g., Imp. B(BP) or Imp. F(EP) from ) to ensure consistency in biological testing.
- Control Impurities : Quantify byproducts (e.g., hydrolyzed nitriles or oxidized piperazine moieties) using LC-MS and correlate their presence with activity changes .
- Meta-Analysis : Apply regression analysis to published datasets, controlling for variables like solvent polarity, cell line selection, and incubation time .
Q. Q4. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- DFT Calculations : Density Functional Theory (DFT) models predict electron density distribution, identifying reactive sites (e.g., nitrile group susceptibility to hydrolysis) .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous or organic media to assess stability. Parameters like LogP (partition coefficient) can be derived from ACD/Labs Percepta (as in ).
- pH-Dependent Stability Studies : Use accelerated stability testing at pH 1–13 (simulating gastrointestinal or physiological conditions) with UV-Vis or HPLC monitoring .
Q. Q5. How can orthogonal experimental designs improve the scalability of this compound synthesis?
Methodological Answer:
- Factor Screening : Use a Taguchi orthogonal array to test critical variables (e.g., catalyst loading, solvent volume, reaction time) with minimal experimental runs. For example, a 3-level design for solvent (DMF, acetonitrile, THF) and temperature (60°C, 80°C, 100°C) identifies optimal conditions .
- Scale-Up Considerations : Implement membrane separation technologies (e.g., nanofiltration) for intermediate purification, reducing solvent waste and improving yield (classified under CRDC RDF2050104 ).
Mechanistic and Applied Research Questions
Q. Q6. What mechanistic insights explain the role of the piperazine moiety in modulating the pharmacokinetic properties of this compound?
Methodological Answer:
- Metabolic Stability : Piperazine’s basic nitrogen atoms enhance solubility but may increase susceptibility to CYP450-mediated oxidation. Use liver microsome assays (e.g., human S9 fractions) to quantify metabolic clearance .
- Permeability Studies : Conduct Caco-2 cell monolayer assays to evaluate intestinal absorption. Piperazine’s hydrogen-bonding capacity may reduce passive diffusion, necessitating prodrug strategies .
Q. Q7. How can researchers address challenges in detecting trace impurities in this compound batches?
Methodological Answer:
- High-Resolution MS : Use Orbitrap or Q-TOF systems to identify low-abundance impurities (e.g., <0.1%). For example, detect N-oxide byproducts (m/z +16) .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative stress (H₂O₂) to generate degradation markers for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
